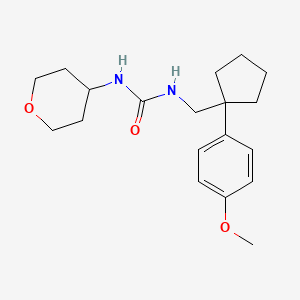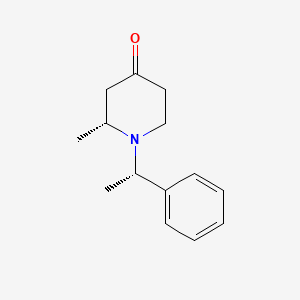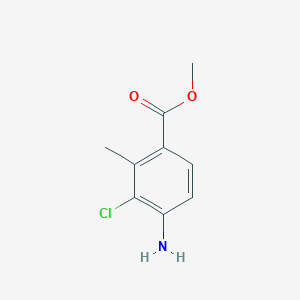
3-Bromotetrahydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromotetrahydrothiophene is a chemical compound used for experimental and research purposes .
Synthesis Analysis
The synthesis of this compound involves a copper-catalyzed cross coupling to prepare the Bradsher substrate in 3 steps from commercial materials while minimizing redox reactions .Molecular Structure Analysis
The molecular formula of this compound is C4H7BrOS. It has an average mass of 183.067 Da and a monoisotopic mass of 181.940094 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 338.1±31.0 °C at 760 mmHg, and a flash point of 158.3±24.8 °C . It also has a molar refractivity of 35.1±0.4 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Polymerization
3-Bromotetrahydrothiophene is a significant organic intermediate primarily synthesized through reduction and isomerization processes. It has been utilized in the synthesis of various thiophene polymers. For instance, 3-(6-bromohexyl)thiophene and 3-hexylthiophene can be synthesized using this compound, enabling the production of diverse thiophene polymers (Wang Deng-yu, 2004).
Chemical Reactions and Catalysis
In phase-transfer catalysis, 3-bromotetrahydrothiophen 1,1-dioxide has shown reactivity that leads to the production of specific compounds, demonstrating its role in specialized chemical reactions (B. R. Dent & G. Gainsford, 1989). Additionally, this compound has been effectively coupled with various alkyl and alkenyl halides in a nickel-catalyzed electrochemical reaction, highlighting its use in complex organic syntheses (M. Durandetti, J. Périchon, & J. Nédélec, 1997).
Biosynthesis in Microorganisms
Interestingly, this compound also plays a role in the biosynthesis of certain aroma volatiles in microorganisms. An example is the compound 2‐Methyltetrahydrothiophen‐3‐one, which contributes to the aroma of various foodstuffs, including wine. This compound is produced by bacteria like Chitinophaga Fx7914 through a biosynthetic pathway involving homocysteine and pyruvate (Thorben Nawrath et al., 2010).
Conformational Studies
This compound has been used in conformational studies to understand the effects of halogen atoms on the structure of molecules. These studies provide insights into the molecular interactions and stability of compounds (C. B. Anderson & M. Geis, 1975).
Optoelectronic Applications
This compound has been used in the synthesis of optoelectronic materials. Organic small molecules synthesized from 3-bromothiophene have demonstrated promising properties for use in optoelectronic devices, indicating its potential in the field of material science (Fengkai Cheng et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromothiolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrS/c5-4-1-2-6-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEPBWJYTRMPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39013-66-6 |
Source


|
| Record name | 3-bromothiolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide](/img/structure/B2755480.png)
![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2755481.png)
![5-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2755483.png)


![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)



![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)
![1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2755498.png)



